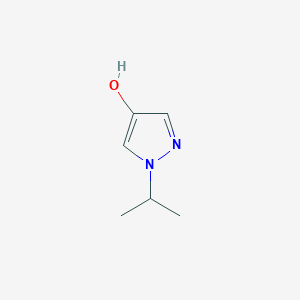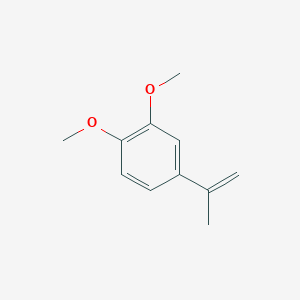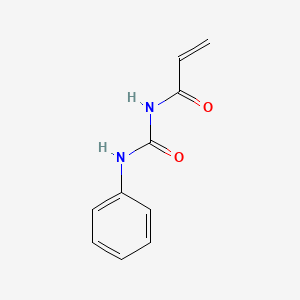
1-Phenyl-3-(prop-2-enoyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anti-Inflammatory Applications
“1-Phenyl-3-(prop-2-enoyl)urea” has been studied for its potential anti-inflammatory properties . The compound has been analyzed against inflammation receptors such as Secretory Phospholipase A2 (sPLA2-X), Cyclooxygenase-2 (COX-2), Interleukin-1 Receptor-associated Kinase 4 (IRAK4), Tumor Necrosis Factor (TNF-alpha), and Inducible Nitric Oxide Synthase 4 . The study revealed that the compound showed the best binding affinity with receptor sPLA2-X .
Drug Design and Development
The compound has been used in in-silico techniques for drug design and development . The ligand molecule was sketched in Chemdraw Ultra v 10.0, and docking was performed using AutoDock Vina . The receptor showing the best binding affinity with the ligand molecule was further analyzed via Molecular Dynamics (MD) Simulations .
ADME Analysis
The compound has been used in the analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Swiss-ADME and Pre-ADMET web servers were used for ADME, drug-likeness, and toxicity analysis .
Potential Therapy for Inflammatory Disorders
The study revealed that “1-Phenyl-3-(prop-2-enoyl)urea” is a significant inhibitor of sPLA2-X and can be further used as a potential therapy against inflammatory disorders .
In-Silico Modelling
The compound has been used in in-silico modelling against anti-inflammatory drug targets . The 3D structures of the receptors were retrieved from Protein Data Bank in PDB format .
MD Simulations
The compound has been used in Molecular Dynamics (MD) Simulations . The receptor showing the best binding affinity with the ligand molecule was further analyzed via MD Simulations using iMODS web server .
properties
IUPAC Name |
N-(phenylcarbamoyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h2-7H,1H2,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJPYSLOJFWBAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516456 |
Source


|
| Record name | N-(Phenylcarbamoyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(prop-2-enoyl)urea | |
CAS RN |
71868-35-4 |
Source


|
| Record name | N-(Phenylcarbamoyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

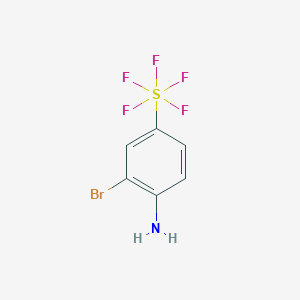
![1,3-Bis[(di-tert-butylphosphino)oxy]benzene](/img/structure/B1282091.png)


![2-[(Propylamino)methyl]phenol](/img/structure/B1282098.png)
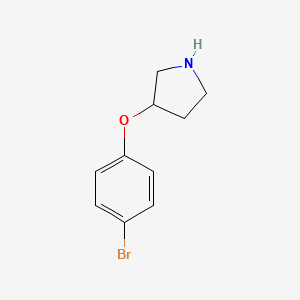
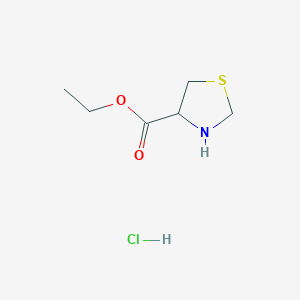
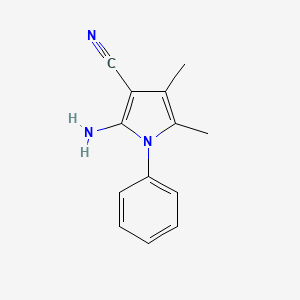
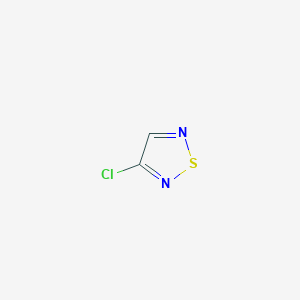

![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)

